Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate

Description

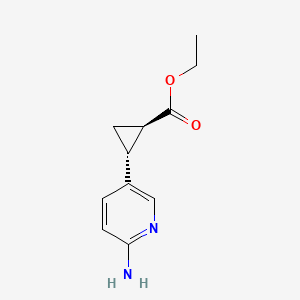

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is a synthetic organic compound that features a cyclopropane ring substituted with an aminopyridine moiety and an ethyl ester group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3,(H2,12,13)/t8-,9+/m0/s1 |

InChI Key |

QXKSPSWJKWFPSU-DTWKUNHWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CN=C(C=C2)N |

Canonical SMILES |

CCOC(=O)C1CC1C2=CN=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

Introduction of the Aminopyridine Moiety: This step may involve nucleophilic substitution reactions where a halogenated cyclopropane derivative reacts with an aminopyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions could target the ester group, converting it to an alcohol, or the aminopyridine, reducing it to a piperidine derivative.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways involving cyclopropane and pyridine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with aminopyridine and cyclopropane structures can interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

- Ethyl (1R,2R)-2-(4-aminopyridin-3-yl)cyclopropane-1-carboxylate

- Ethyl (1R,2R)-2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate

Uniqueness

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is unique due to the specific positioning of the aminopyridine moiety, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Biological Activity

Ethyl (1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

IUPAC Name: this compound

InChI Key: QXKSPSWJKWFPSU-DTWKUNHWSA-N

The compound features a cyclopropane ring substituted with an aminopyridine moiety and an ethyl ester group, which is significant for its interaction with biological targets.

The biological activity of this compound is hypothesized to involve interactions with various enzymes, receptors, and nucleic acids. The aminopyridine structure may facilitate binding to targets involved in neurological processes, while the cyclopropane ring can influence the compound's overall reactivity and interaction profiles.

Biological Activity

Research indicates that this compound may exhibit several pharmacological effects:

- Antitumor Activity : Preliminary studies suggest that derivatives of similar structures can inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis. For instance, compounds with aminopyridine structures have shown promise in inhibiting cancer cell lines through mechanisms involving the ERK pathway .

- Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, this compound may influence neurotransmitter systems, potentially acting as a modulator for serotonin or dopamine receptors .

- Enzymatic Inhibition : There is potential for this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the aminopyridine moiety suggests possible interactions with enzymes like kinases or phosphatases .

Table 1: Summary of Biological Activities

Research Insights

Recent studies have focused on the synthesis and characterization of this compound and its analogs. For example:

- Synthesis Techniques : The compound can be synthesized through cyclopropanation reactions followed by nucleophilic substitution with aminopyridine derivatives. This multi-step process allows for the introduction of various functional groups that can enhance biological activity .

- In Vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of related compounds. Such studies are crucial for understanding the potential clinical applications of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.